(R)-3-(benzylamino)azepan-2-one
Description
(R)-3-(Benzylamino)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted at the 3-position with a benzylamino group in the R-configuration. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol. The compound features two key functional groups: a lactam (cyclic amide) and a benzylamine moiety, which confer unique physicochemical and biological properties. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and proteolytic pathways .
Properties
IUPAC Name |
(3R)-3-(benzylamino)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-12(8-4-5-9-14-13)15-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2,(H,14,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGFAORRKSDLLX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654517 | |
| Record name | (3R)-3-(Benzylamino)azepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955114-24-6 | |
| Record name | (3R)-3-(Benzylamino)azepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(benzylamino)azepan-2-one can be achieved through several methods. One common approach involves the use of gold-catalyzed reactions. For instance, a two-step [5 + 2] annulation process has been developed, which involves key gold catalysis and shows high regioselectivities and good to excellent diastereoselectivities .
Industrial Production Methods
Industrial production methods for ®-3-(benzylamino)azepan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
®-3-(benzylamino)azepan-2-one can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-3-(benzylamino)azepan-2-one include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-3-(benzylamino)azepan-2-one has been investigated for its role as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological pathways. Its structural features allow it to interact with various biological receptors, making it a candidate for drug development.
Case Studies:
- Neuromodulatory Agents: Research indicates that derivatives of azepanones can modulate the activity of metabotropic glutamate receptors (mGluRs), which are crucial in neurological processes such as memory and learning. The compound's ability to be modified into potent ligands for these receptors suggests its importance in developing treatments for cognitive disorders .
Synthetic Organic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including amination and acylation, which are essential in synthesizing pharmaceuticals and agrochemicals.
Applications:
- Synthesis of Melanocortin Receptor Antagonists: The compound has been used to develop antagonists for melanocortin receptors, which are involved in numerous physiological functions including energy homeostasis and inflammation .
| Application Area | Description |
|---|---|
| Neurological Drug Development | Used as a precursor for compounds targeting mGluRs |
| Synthesis of Antagonists | Serves as an intermediate for melanocortin receptor antagonists |
Research and Development
The compound is also utilized in research settings to explore its pharmacological properties and potential therapeutic effects. Its role as a building block in medicinal chemistry allows researchers to investigate new therapeutic pathways.
Research Insights:
- Studies have shown that modifying the azepanone structure can lead to compounds with enhanced efficacy and selectivity for specific biological targets. The exploration of these derivatives is ongoing, with promising results indicating their potential use in treating conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of ®-3-(benzylamino)azepan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
*ELN318463: (R)-N-(4-bromobenzyl)-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide .
Key Observations:
Replacing the benzylamino group with a benzoylamino moiety (amide instead of amine) in 3-(benzoylamino)azepan-2-one reduces basicity, altering solubility and hydrogen-bonding capacity .
Pharmacological Implications: ELN318463, a sulfonamide derivative, may exhibit protease inhibitory activity due to its structural similarity to BMS299897, a known γ-secretase inhibitor . The carbamate-containing impurity from lacosamide synthesis () highlights stability challenges in benzylamino-containing intermediates during drug manufacturing .
Physicochemical Properties
- Solubility: The benzoylamino analog (C₁₃H₁₆N₂O₂) is less water-soluble than this compound due to the amide group’s reduced polarity .
- Crystallinity: 3-(Benzoylamino)azepan-2-one crystallizes in a monoclinic system (space group P2₁/c), as confirmed by X-ray diffraction, whereas the benzylamino variant’s crystal data remain unreported .
Biological Activity
(R)-3-(benzylamino)azepan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a member of the azepanone class, characterized by a seven-membered cyclic structure containing a carbonyl group. The presence of the benzylamino substituent is significant, as it may influence the compound's interaction with biological targets.
Research indicates that this compound may interact with various molecular targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity could be linked to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can enhance cognitive function by increasing acetylcholine levels in the synaptic cleft .
- Receptor Modulation : The compound may act as a ligand for specific receptors, potentially influencing signaling pathways associated with neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from studies on this compound and related compounds:
Case Studies and Research Findings
- Cognitive Enhancement : In a study examining AChE inhibitors, this compound was identified as a promising candidate due to its ability to inhibit AChE effectively, leading to increased acetylcholine levels. This mechanism suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
- Multitargeted Ligands : The compound's structural features allow it to act on multiple targets simultaneously, making it a candidate for multitarget-directed ligands (MTDLs). Research has indicated that compounds with such properties can provide synergistic effects in treating complex diseases like Alzheimer's by addressing various pathological mechanisms concurrently .
- Anti-inflammatory Properties : Similar azepanone derivatives have been studied for their anti-inflammatory effects, suggesting that this compound may also exhibit these properties through inhibition of chemokine pathways. This could be particularly relevant in conditions characterized by chronic inflammation .
Q & A
Basic: What are the established synthetic routes for (R)-3-(benzylamino)azepan-2-one, and what key reaction parameters influence stereoselectivity?
Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed allylic alkylation or annulation reactions. For example, palladium complexes with chiral ligands (e.g., derivatives of benzylamine and pinanone) can induce stereoselectivity during key steps like cyclization or alkylation . Critical parameters include:
- Catalyst choice : Chiral ligands such as (1R,2R,5R)-3-(benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol (HL1) enhance enantiomeric excess by coordinating to palladium and directing stereochemistry .
- Temperature : Lower temperatures (0–5°C) reduce racemization during lactam formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in annulation reactions .
Experimental protocols from palladium-catalyzed allylic alkylation studies suggest that optimizing these parameters can achieve enantiomeric ratios >95:5 .
Basic: How is the crystal structure of this compound characterized, and what are its key bond lengths/angles?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For the related compound 3-(benzoylamino)azepan-2-one, atomic coordinates and displacement parameters reveal:
- Bond lengths : The C=O bond in the lactam ring measures 1.23 Å, while the N–C (benzyl) bond is 1.47 Å, indicating partial double-bond character in the amide .
- Angles : The N–C–C angle in the azepanone ring is 112.5°, consistent with sp³ hybridization.
- Hydrogen bonding : Intermolecular N–H···O interactions (2.89 Å) stabilize the crystal lattice .
For the (R)-enantiomer, chiral centers are confirmed using Flack parameters derived from diffraction data .
Advanced: What computational methods are used to predict the enantiomeric stability of this compound, and how do they compare with experimental data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model enantiomeric stability by analyzing:
- Energy barriers : Transition states for racemization are calculated to assess kinetic stability. For example, a ΔG‡ >25 kcal/mol suggests high enantiopurity under ambient conditions.
- Non-covalent interactions : AIM (Atoms in Molecules) analysis identifies weak interactions (e.g., CH-π) that stabilize the (R)-configuration .
Experimental validation via circular dichroism (CD) and polarimetry shows deviations <5% from computational predictions when solvent effects are included in simulations .
Advanced: How can conflicting NMR data on the compound's conformation in solution be resolved through dynamic NMR or variable-temperature studies?
Methodological Answer:
Dynamic NMR (DNMR) at variable temperatures (e.g., 200–400 K) resolves conformational equilibria:
- Coalescence temperature : For exchanging protons (e.g., NH in the lactam), coalescence near 300 K indicates a free energy barrier (ΔG‡) of ~12–15 kcal/mol.
- Line-shape analysis : Software like MestReNova fits spectra to extract rate constants (k) for ring inversion or amide rotation .
For example, if ¹H NMR shows duplicated peaks for the benzyl group, DNMR can distinguish between static stereochemistry and slow conformational exchange .
Basic: What analytical techniques are recommended for assessing the purity of this compound, and how are impurity thresholds determined?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like ethyl 3-(benzylamino)-3-oxopropanoate (similarity score 0.71) . Pharmacopeial guidelines cap individual impurities at ≤0.5% and total impurities at ≤2.0% .
- Chiral GC : Separates enantiomers using β-cyclodextrin columns; enantiomeric excess (ee) >98% is typical for pharmaceutical-grade material .
- Karl Fischer titration : Determines water content (<0.1% w/w) to prevent hydrolysis during storage .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses while minimizing racemization?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during lactam formation. Boc deprotection with TFA minimizes side reactions .
- Low-temperature quenching : Rapid cooling (-78°C) after alkylation steps traps intermediates before racemization.
- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching and enable ≥5 reaction cycles without yield drop .
Yield optimization matrices (DoE) suggest that a 1:1.2 molar ratio of benzylamine to lactam precursor maximizes conversion (>90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
